2,5-Dimethyl-3-hexyne-2,5-diol
Overview
Description
2,5-Dimethyl-3-hexyne-2,5-diol is an organic compound with the molecular formula C₈H₁₄O₂. It is a white to yellowish crystalline powder or flakes, commonly used in various chemical applications. This compound is known for its unique structure, featuring two hydroxyl groups attached to a hexyne backbone, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-hexyne-2,5-diol is typically synthesized through the addition of acetone to acetylene. This reaction is carried out in the presence of a base, such as potassium hydroxide, in a solvent like benzene. The reaction mixture is maintained at a temperature of 35-40°C, followed by acidification with hydrochloric acid to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-hexyne-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,5-Dimethyl-3-hexyne-2,5-diol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized as a drawing lubricant, defoamer, and coupling agent in resin coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-hexyne-2,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the alkyne moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
- 2,5-Dimethyl-2,5-hexanediol
- 2-Methyl-3-butyn-2-ol
- 1-Ethynyl-1-cyclohexanol
Comparison: 2,5-Dimethyl-3-hexyne-2,5-diol is unique due to its dual hydroxyl groups and alkyne structure, which provide distinct reactivity compared to similar compounds. For instance, 2,5-Dimethyl-2,5-hexanediol lacks the alkyne moiety, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
2,5-dimethylhex-3-yne-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJUECRFYCQBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027096 | |
Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |
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Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] Tan or off-white crystalline solid; [MSDSonline] | |
Record name | 3-Hexyne-2,5-diol, 2,5-dimethyl- | |
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Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |
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Boiling Point |
205 °C @ 759 MM HG | |
Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639 | |
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Solubility |
SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN BENZENE; SOL IN CHLOROFORM, SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA; VERY SOL IN ETHYL ACETATE | |
Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |
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Density |
0.949 @ 20 °C/20 °C | |
Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00981 [mmHg] | |
Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |
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Color/Form |
WHITE CRYSTALS | |
CAS No. |
142-30-3 | |
Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |
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Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |
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Record name | Dimethylhexynediol | |
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Record name | 3-Hexyne-2,5-diol, 2,5-dimethyl- | |
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Record name | 2,5-Dimethyl-3-hexyne-2,5-diol | |
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Record name | 2,5-dimethylhexyne-2,5-diol | |
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Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |
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Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |
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Melting Point |
95 °C | |
Record name | 2,5-DIMETHYL-3-HEXYNE-2,5-DIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,5-Dimethyl-3-hexyne-2,5-diol?
A1: this compound is an acetylenic γ-glycol characterized by a central triple bond flanked by two tertiary alcohol groups. Its molecular formula is C8H14O2, and its molecular weight is 142.20 g/mol. []
Q2: What methods are used to analyze and characterize this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify and quantify this compound within complex mixtures, such as essential oils. [] Additionally, X-ray diffraction studies provide insights into its solid-state structure and electron density distribution. []
Q3: How do different geographical locations and growth stages affect the presence of this compound in Chenopodium ambrosioides?
A3: Research indicates that both geographical location and growth stage can significantly influence the relative content of this compound in the essential oil of Chenopodium ambrosioides. For instance, a study conducted in Fujian Province, China, found varying concentrations of this compound in plants grown at different locations. [] The same study also observed variations in its content at different growth stages, with the seedling stage exhibiting a higher relative content compared to the growing and fruit-maturing stages. []
Q4: What are the potential applications of this compound in organic synthesis?
A4: this compound serves as a valuable starting material in the synthesis of heterocyclic compounds. For example, reacting it with elemental sulfur or selenium under high temperatures leads to the formation of substituted thieno[3,2-b]thiophenes and selenolo[3,2-b]selenophenes, respectively. [] This reaction pathway highlights its versatility in constructing diverse heterocyclic frameworks.
Q5: What are the thermochemical properties of this compound?
A5: Correlation gas chromatography has been employed to determine the vaporization enthalpy of this compound. [] Interestingly, studies suggest that intramolecular hydrogen bonding in this compound, while possible, does not significantly influence its thermochemical behavior in the liquid or gas phase. [] This understanding is crucial for predicting its behavior in various chemical processes.
Q6: Are there alternative synthesis routes for this compound?
A6: While commercially available, this compound can also be synthesized from calcium carbide and acetone in benzene. [] This alternative method provides a potential route for its production, potentially offering advantages depending on the specific application and scale of synthesis.
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